molecular formula C9H21BO7 B12684940 Einecs 297-396-2 CAS No. 93571-70-1

Einecs 297-396-2

Cat. No.: B12684940
CAS No.: 93571-70-1
M. Wt: 252.07 g/mol
InChI Key: WXWYXWLRUWIMRG-UHFFFAOYSA-N
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Description

Borate (B1201080) esters are organoboron compounds formed from the reaction of boric acid with alcohols. wikipedia.orgacs.org The subject of this article, Einecs 297-396-2, is the result of such a reaction between boric acid and a specific triethylene glycol-based propanol (B110389) derivative. ontosight.ai This structure imparts characteristics from both the borate core and the polyether chains, suggesting potential functionalities that are actively being explored in the broader field of materials science and synthetic chemistry.

Table 1: Compound Identification

Identifier Value
Einecs No. 297-396-2
Chemical Name Propanol, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, ester with boric acid (H3BO3)
Compound Class Borate Ester

Borate esters are a versatile class of compounds with a growing number of applications. researchgate.net They are recognized for their role as catalysts in significant organic transformations, such as the sustainable synthesis of complex amides, which is crucial in the pharmaceutical industry. thieme.dechemrxiv.orgrsc.orgnih.gov Research has shown that borate ester catalysts can be highly effective for a wide range of substrates, including those previously considered challenging for catalytic amidation. chemrxiv.orgrsc.org

Furthermore, borate esters are integral to materials science. They are used as cross-linkers for polymers, particularly those containing polyol groups, to create hydrogels for biomedical applications. researchgate.netacs.org In the field of lubrication, certain borate esters are investigated as dropping point enhancers in greases, improving their high-temperature performance. issuu.com The polyether chains in this compound are structurally related to poly(ethylene glycol) (PEG), a polymer widely used in biomedicine. Boron-rich polymers containing PEG have been synthesized for potential use in Boron Neutron Capture Therapy (BNCT) for cancer. acs.org The presence of the ether linkages suggests that this compound could exhibit properties relevant to these advanced applications.

The academic significance of a compound like this compound lies in its hybrid structure. The boric acid center offers Lewis acidity and the ability to form reversible covalent bonds, while the polyether alcohol component provides solubility, flexibility, and potential biocompatibility. wikipedia.orgacs.org

Despite the broad interest in borate esters, specific research on this compound is sparse. This represents a significant research gap. Key areas that remain unexplored include:

Detailed Synthesis and Characterization: While the general reaction to form borate esters is known, specific, optimized synthesis protocols for this compound and its detailed physicochemical characterization are not readily available in academic literature. wikipedia.org

Hydrolytic Stability: Borate esters are susceptible to hydrolysis, which can limit their application. industrialchemicals.gov.aumdpi.com Studies on the stability of this compound in different environments are needed. Research into cyclic borate esters has shown that certain structures can enhance water resistance. mdpi.com

Catalytic Activity: While borate esters in general are known catalysts, the specific efficacy of this compound in reactions like amide synthesis has not been evaluated. thieme.dechemrxiv.orgnih.gov

Material Properties: The potential for this compound to act as a lubricant additive, a polymer cross-linker, or a component in advanced materials has not been investigated. researchgate.netissuu.com For instance, studies on similar compounds have focused on their ability to improve the mechanical properties of propellants. mdpi.com

Given the lack of direct research, current trajectories for this compound must be inferred from broader trends in borate ester chemistry.

Table 2: Potential Research Directions

Research Area Focus Rationale based on Related Compounds
Catalysis Sustainable amide bond formation. thieme.dechemrxiv.orgrsc.org Borate esters are effective catalysts for this industrially important reaction. nih.gov
Materials Science Development of "smart" hydrogels. researchgate.netacs.org The polyol structure can form reversible cross-links with borates for applications like drug delivery. acs.orgnih.gov
Lubrication Tech High-temperature grease additives. issuu.com Borate esters are known to enhance the thermal stability of lubricants. issuu.com

| Propellant Chemistry | Bonding agents in solid propellants. mdpi.com | Borate esters can improve the mechanical properties and anti-dewetting ability of propellants. mdpi.com |

One major trajectory is the development of more sustainable and efficient catalysts. Research focuses on designing borate esters that function under milder conditions and with a broader range of substrates. chemrxiv.orgnih.gov Another significant path is in "smart" materials, where the reversible nature of the borate ester bond is exploited to create materials that respond to stimuli like pH. acs.org Boronate esters derived from molecules with lower pKa values are being designed to ensure stability at physiological pH for biomedical uses. acs.org Finally, the use of borate esters as additives to enhance the performance of industrial products like lubricants and propellants continues to be an active area of investigation, with a focus on improving stability and mechanical properties. issuu.commdpi.com The unique polyether structure of this compound makes it a candidate for exploration within all of these domains.

Properties

CAS No.

93571-70-1

Molecular Formula

C9H21BO7

Molecular Weight

252.07 g/mol

IUPAC Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propoxyboronic acid

InChI

InChI=1S/C9H21BO7/c11-2-5-15-7-9-16-8-6-14-3-1-4-17-10(12)13/h11-13H,1-9H2

InChI Key

WXWYXWLRUWIMRG-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCCCOCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of the Borate Ester Compound

Established Synthetic Pathways for Propanol (B110389), [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, Ester with Boric Acid (H3BO3)

The synthesis of borate (B1201080) esters, including the title compound, is primarily achieved through the esterification of boric acid or its anhydride, boric oxide, with the corresponding alcohol. wikipedia.orgresearchgate.net In the case of Einecs 297-396-2, the alcohol reactant is 2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanol.

Laboratory Synthesis Techniques

On a laboratory scale, the synthesis of borate esters is a well-established procedure. wikipedia.org The direct esterification of boric acid with the alcohol is a common method. asianpubs.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced during the reaction is typically removed. wiley-vch.de

A common laboratory setup involves reacting boric acid with the alcohol in a suitable solvent, often one that forms an azeotrope with water, such as toluene. asianpubs.orgpsu.edu A Dean-Stark apparatus is frequently employed to continuously remove the water as it is formed, thereby shifting the equilibrium to favor the product. asianpubs.org The reaction is typically carried out at elevated temperatures to facilitate the reaction rate and the azeotropic removal of water. asianpubs.orgpsu.edu

For instance, a general procedure would involve charging a reaction flask with boric acid, the specific propanol derivative, and toluene. researchgate.netdergipark.org.tr The mixture is then heated to reflux, and the water is collected in the Dean-Stark trap. asianpubs.org The progress of the reaction can be monitored by the amount of water collected. Once the theoretical amount of water has been removed, the reaction is considered complete. asianpubs.org

Industrial-Scale Manufacturing Processes

The industrial-scale production of borate esters follows similar principles to laboratory synthesis but with a focus on efficiency, cost-effectiveness, and safety. google.com The direct esterification of boric acid or boric oxide with the alcohol remains the primary route. researchgate.netgoogle.com

In an industrial setting, large-scale reactors equipped with efficient heating and distillation systems are used. google.com The choice of raw materials is often dictated by cost and availability, with boric acid being a common starting material due to its lower cost compared to boric oxide. google.com Solvents may be used to facilitate the reaction and the removal of water, similar to laboratory-scale synthesis. google.com The use of a solvent can also aid in controlling the reaction temperature and viscosity of the reaction mixture. google.com

The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product while minimizing energy consumption. Continuous processing might be employed for high-volume production to improve efficiency and consistency. After the reaction, the crude product stream undergoes purification to meet the required specifications for its intended application. google.com

Catalytic Approaches in the Synthesis of the Borate Ester Compound

While the direct esterification of boric acid and alcohols can proceed without a catalyst, particularly at elevated temperatures, catalysts can be employed to enhance the reaction rate and allow for milder reaction conditions. Acid catalysts are commonly used in esterification reactions. wikipedia.org However, for borate ester synthesis, the use of strong mineral acids can lead to corrosion of the reaction equipment. google.com

Recent research has explored the use of various catalysts for amidation reactions using borate esters, which could have implications for the synthesis of the esters themselves. thieme.dersc.orgnih.gov Boric acid itself can act as a catalyst in certain reactions. rsc.org Other boron-based catalysts, such as boronic acids and other borate esters, have also been investigated for their catalytic activity in related transformations. rsc.orgnih.gov For instance, certain borate esters have been shown to be highly effective catalysts for amidation reactions. rsc.org The development of efficient and reusable catalysts is an ongoing area of research aimed at making the synthesis of borate esters more sustainable and economically viable.

Reaction Engineering and Process Optimization for this compound Production

Optimizing the production of this compound involves a detailed understanding of the reaction kinetics and thermodynamics. Key parameters that are manipulated to maximize yield and purity include:

Stoichiometry of Reactants: The molar ratio of the alcohol to boric acid is a critical factor. While a stoichiometric ratio can be used, an excess of one reactant, typically the alcohol, may be used to drive the equilibrium towards the product side. asianpubs.org

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the reactants or products, particularly with branched-chain alcohols. researchgate.net The optimal temperature is a balance between reaction speed and product stability.

Pressure: The reaction is often carried out at atmospheric pressure. However, applying a vacuum can be used to facilitate the removal of water and other volatile byproducts, especially in the later stages of the reaction. dergipark.org.tr

Mixing: Adequate mixing is essential to ensure good contact between the reactants and to maintain a uniform temperature throughout the reaction vessel. This is particularly important in larger-scale industrial reactors.

Water Removal: As the esterification is an equilibrium reaction, efficient removal of water is crucial for achieving high conversion rates. wiley-vch.de This is typically accomplished through azeotropic distillation. asianpubs.org

Process optimization also involves minimizing waste and energy consumption. This can be achieved through recycling of unreacted starting materials and solvents, and by optimizing the heating and cooling cycles of the reactor.

Purification and Isolation Strategies for the Synthesized Compound

After the synthesis, the crude product is a mixture containing the desired borate ester, unreacted starting materials, solvent, and potentially side products. Several purification techniques can be employed to isolate this compound in a pure form.

Distillation: Borate esters are often volatile and can be purified by distillation. wikipedia.org This is a common method for removing lower-boiling impurities and the solvent. Vacuum distillation may be necessary for higher-boiling esters to prevent thermal decomposition. dergipark.org.tr

Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, washing the crude product with water can remove unreacted boric acid. dergipark.org.tr

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. researchgate.netresearchgate.net For borate esters, silica (B1680970) gel is a common stationary phase. researchgate.net However, issues with the hydrolysis of borate esters on silica gel have been reported. reddit.com To overcome this, modified silica gel, such as boric acid-impregnated silica gel, or other stationary phases like neutral alumina (B75360) can be used. reddit.comoup.com

Recrystallization: If the borate ester is a solid at room temperature, recrystallization can be an effective purification method. researchgate.net This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure product to crystallize out.

The choice of purification method depends on the physical properties of the borate ester and the nature of the impurities present. Often, a combination of these techniques is used to achieve the desired level of purity.

Characterization of Synthetic Intermediates and Side Products

The characterization of intermediates and side products is crucial for understanding the reaction pathway and for quality control. Various analytical techniques are employed for this purpose.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules. The formation of the borate ester can be confirmed by the appearance of characteristic B-O stretching vibrations and the disappearance of the O-H band from the alcohol. psu.edudergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. asianpubs.org ¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds. psu.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their structure through fragmentation patterns. asianpubs.org

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the components of the reaction mixture, allowing for the identification of intermediates and side products. americanpharmaceuticalreview.com

Potential side products in borate ester synthesis can arise from incomplete reaction, leading to partially esterified boric acid derivatives, or from the decomposition of the reactants or products at high temperatures. researchgate.net For example, the dehydration of the alcohol reactant could lead to the formation of ethers or alkenes. The identification and quantification of these impurities are essential for ensuring the quality and performance of the final product.

Advanced Analytical Characterization of Einecs 297 396 2

Spectroscopic Techniques for Structural Elucidation of the Borate (B1201080) Ester Compound

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For the borate ester of 2-[2-(2-butoxyethoxy)ethoxy]ethanol, both ¹H and ¹³C NMR would provide key structural information. Furthermore, ¹¹B NMR is particularly useful for characterizing the boron center.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the protons in the butoxy and ethoxy groups. The chemical shifts would be influenced by the electronegative oxygen atoms and the boron atom.

The terminal methyl protons (CH₃) of the butyl group would appear at the most upfield region.

The methylene (B1212753) protons (CH₂) adjacent to the oxygen atoms would be shifted downfield.

The protons of the CH₂ group directly bonded to the borate ester oxygen would experience the most significant downfield shift compared to the parent alcohol due to the electron-withdrawing effect of the borate group.

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms, particularly those close to the oxygen and boron atoms, would provide confirmation of the structure.

¹¹B NMR Spectroscopy : Boron-11 NMR is a crucial technique for studying borate esters. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For a tricoordinate borate ester, a characteristic chemical shift is expected. The presence of a single, sharp peak would suggest the formation of a symmetric borate ester like tris(2-(2-(2-butoxyethoxy)ethoxy)ethyl) borate.

Table 1: Predicted ¹H and ¹¹B NMR Chemical Shifts for the Primary Borate Ester Component

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H CH₃ (butyl group) 0.8 - 1.0
CH₂ (butyl group) 1.3 - 1.6
O-CH₂ (butyl group) 3.3 - 3.5
O-CH₂-CH₂-O 3.5 - 3.8
B-O-CH₂ 3.9 - 4.2

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of the borate ester would be characterized by the absence of a broad O-H stretching band (typically around 3300-3500 cm⁻¹) that would be prominent in the parent alcohol. Key absorption bands would include:

Strong C-H stretching vibrations just below 3000 cm⁻¹.

A strong, broad B-O stretching band, which is characteristic of borate esters, typically appearing in the region of 1300-1450 cm⁻¹.

Strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The B-O symmetric stretch in borate esters gives a characteristic and often strong Raman signal. The C-H and C-O stretching vibrations would also be observable.

Table 2: Characteristic Vibrational Frequencies for the Borate Ester

Vibrational Mode Technique Characteristic Frequency Range (cm⁻¹)
C-H stretch IR, Raman 2850 - 2960
B-O stretch IR 1300 - 1450
C-O stretch IR 1050 - 1150

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For the borate ester, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable due to the compound's polarity and relatively high molecular weight. The mass spectrum would be expected to show a molecular ion peak corresponding to the tris-substituted borate ester. Common fragmentation patterns would involve the cleavage of the C-O and B-O bonds.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of the borate ester product and for separating it from any unreacted starting materials or byproducts.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the high boiling point of this borate ester, a high-temperature GC method would be necessary.

Column Selection : A non-polar or medium-polarity capillary column, such as one with a phenyl polysiloxane-based stationary phase, would likely provide good separation.

Detection : A Flame Ionization Detector (FID) would be a suitable general-purpose detector, while a Mass Spectrometer (MS) detector would provide definitive identification of the components.

Sample Preparation : Derivatization is generally not required for this type of compound. The sample would be dissolved in a suitable organic solvent.

High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

Mode of Separation : Reversed-phase HPLC (RP-HPLC) would be the most common approach.

Stationary Phase : A C18 or C8 bonded silica (B1680970) column would be appropriate for separating the borate ester from more polar impurities like the parent alcohol and boric acid.

Mobile Phase : A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used.

Detection : A UV detector might not be effective as the borate ester lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable for detecting this non-UV-absorbing compound. Mass spectrometric detection (LC-MS) would provide the highest degree of selectivity and identification capabilities.

Table 3: Summary of Chromatographic Methods

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Common Detector
Gas Chromatography (GC) Phenyl Polysiloxane Helium FID, MS

Table 4: List of Chemical Compounds Mentioned

Compound Name
2-[2-(2-butoxyethoxy)ethoxy]ethanol
Boric acid
Tris(2-(2-(2-butoxyethoxy)ethoxy)ethyl) borate
Acetonitrile
Methanol

Advanced Characterization Techniques for Material Analysis

The material analysis of poly(oxyethylene) borate esters involves a suite of advanced techniques to elucidate their chemical structure, thermal behavior, and performance characteristics. These methods provide critical data for quality control, research, and development.

Spectroscopic techniques are fundamental in determining the molecular structure of these esters. Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the formation of the borate ester by identifying key functional groups. For instance, the presence of B-O-C bonds can be confirmed by characteristic peaks in the infrared spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to piece together the molecule's structural framework. researchgate.netresearchgate.net Mass spectrometry is another powerful tool used to determine the molecular weight of the synthesized ester. asianpubs.org

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of poly(oxyethylene) borate esters. researchgate.netmetu.edu.tr TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition profile. DSC is used to study the thermal transitions, such as melting and glass transition temperatures, which are critical for understanding the material's behavior at different temperatures. researchgate.net

For poly(oxyethylene) borate esters intended for use as lubricant additives, specialized tribological tests are essential. A four-ball friction and wear tester is a standard apparatus used to evaluate the anti-wear and friction-reducing properties of these compounds when blended with base oils. rsc.orgiaamonline.org Furthermore, advanced surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can be utilized to analyze the chemical composition of the tribo-films formed on rubbing surfaces, offering insights into the lubrication mechanism. researchgate.netrsc.org

The purity and composition of these esters can be assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a valuable method for confirming the purity of the synthesized product and for separating any unreacted starting materials or byproducts. iaamonline.org

Interactive Data Table: Spectroscopic and Thermal Analysis Data for a Representative Poly(oxyethylene) Borate Ester

Analytical TechniqueParameterTypical Value/ObservationReference
FT-IR SpectroscopyB-O-C bond stretching1231 and 1081 cm⁻¹ researchgate.net
¹H NMR SpectroscopyChemical Shifts (δ)Varies based on specific structure researchgate.net
¹³C NMR SpectroscopyChemical Shifts (δ)Varies based on specific structure researchgate.net
Mass SpectrometryMolecular Weight (m/z)Corresponds to the expected molecular formula asianpubs.org
Thermogravimetric Analysis (TGA)Decomposition TemperatureDependent on the specific molecular structure researchgate.net
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg)Can be influenced by the poly(oxyethylene) chain length researchgate.net

Development of Novel Analytical Protocols for This Poly(oxyethylene) Borate Ester

The development of novel analytical protocols for poly(oxyethylene) borate esters is driven by the need for more sensitive, efficient, and comprehensive characterization, particularly for their application in complex matrices like lubricating oils and polymers.

One area of development is in advanced chromatographic methods. While standard HPLC is used for purity assessment, the development of methods using unconventional mobile phases or ion-pairing reagents can be necessary to overcome challenges such as the hydrolysis of the borate ester during analysis. nih.gov For instance, the use of non-aqueous and aprotic diluents in reversed-phase HPLC with highly basic mobile phases has been shown to be effective for stabilizing reactive boronate esters. nih.gov

Another focus is the hyphenation of analytical techniques. Coupling thermal analysis with mass spectrometry (TGA-MS) or FT-IR (TGA-IR) can provide real-time identification of the gaseous products evolved during the thermal decomposition of the borate ester. metu.edu.tr This information is invaluable for understanding the degradation pathways and for designing more thermally stable compounds.

In the context of their use in lubricants, novel protocols for assessing their performance and interaction with other additives are continuously being explored. This includes the development of in-situ analytical techniques to monitor the formation and evolution of tribo-films under simulated operating conditions.

Furthermore, computational modeling, in conjunction with experimental techniques like FT-IR spectroscopy, can aid in the precise assignment of vibrational bands, leading to a more accurate and detailed structural analysis of these complex molecules. sci-hub.st

Interactive Data Table: Key Considerations in Novel Analytical Protocol Development

Area of DevelopmentTechnique/ApproachObjectivePotential BenefitReference
Advanced ChromatographyReversed-Phase HPLC with modified mobile phasesStabilize the analyte and improve separationAccurate purity analysis of hydrolytically sensitive compounds nih.gov
Hyphenated TechniquesTGA-MS/TGA-IRIdentify decomposition productsDetailed understanding of thermal degradation mechanisms metu.edu.tr
In-situ Tribological AnalysisAdvanced microscopy and spectroscopy during friction testsReal-time monitoring of tribo-film formationDeeper insight into lubrication mechanisms rsc.org
Computational ModelingDensity Functional Theory (DFT) with FT-IRAccurate assignment of vibrational bandsEnhanced structural elucidation sci-hub.st

Mechanistic Studies and Chemical Reactivity of the Borate Ester Compound

Reaction Mechanism Elucidation in Application Contexts

N-substituted diethanolamine (B148213) borate (B1201080) esters are known for their unique reactivity, which stems from the Lewis acidic nature of the boron center and the influence of the intramolecular N→B coordination.

Role in Epoxy Group Activation Processes

Borate esters, particularly metaborates, are recognized for their Lewis acidity, which enables them to function as initiators for epoxide polymerization reactions. science.gov The boron atom can coordinate to the oxygen of the epoxy ring, polarizing the C-O bond and rendering the ring more susceptible to nucleophilic attack. In the context of epoxy-amine systems, borate esters can also participate as curing agents or modifiers. Research on related systems has shown that the formation of β-amino diol functionalities during the epoxy-amine polymerization can lead to latent complexation with borate esters. google.com

For N-substituted diethanolamine borate esters like Einecs 297-396-2, the intramolecular N→B bond modulates the Lewis acidity of the boron center. While this coordination enhances stability, the boron atom can still participate in activating epoxy groups, likely through a dissociative mechanism where the epoxy oxygen transiently displaces the nitrogen coordination or through an associative mechanism expanding the coordination sphere of boron. However, specific studies detailing the catalytic cycle, reaction kinetics, or the precise role of the 2,2'-(m-tolylimino)diethanol borate ester in epoxy activation are not documented in available scientific literature.

Complexation Phenomena (e.g., Metal Complexation)

The ability of diethanolamine borate esters to form complexes is noted, particularly in the context of corrosion inhibition on metal surfaces. science.govnih.gov The lone pair of electrons on the nitrogen atom and the oxygen atoms of the borate ester can chelate to metal ions. This action forms a protective layer on the metal surface, which inhibits corrosion. science.gov For this compound, the presence of the m-tolyl group may influence the electronic properties and steric accessibility of the coordinating atoms, thereby affecting the stability and structure of any resulting metal complexes.

Detailed studies on the specific metal complexation phenomena of 2,2'-(m-tolylimino)diethanol borate ester, including the types of metals it complexes with, the coordination geometry, and the stability constants of such complexes, have not been found in the public domain.

Degradation Pathways of this compound

The degradation of borate esters is primarily governed by their susceptibility to hydrolysis, oxidation, and photodegradation. The specific structure of this compound, with its N→B dative bond, is expected to influence these pathways significantly compared to simple acyclic borate esters.

Hydrolytic Stability and Kinetics

Borate esters are generally prone to hydrolysis, which cleaves the B-O bond to yield boric acid and the corresponding alcohol. rsc.orgresearchgate.net However, the hydrolytic stability of N-substituted diethanolamine borate esters is considerably enhanced. acs.orgresearchgate.net This increased stability is attributed to the formation of a stable, bicyclic structure where the nitrogen atom's lone pair of electrons forms a dative bond with the vacant p-orbital of the boron atom. This intramolecular coordination reduces the electrophilicity of the boron center, making it less susceptible to nucleophilic attack by water. researchgate.netiranecs.ir

The hydrolysis mechanism is generally considered to be an SN2-type reaction involving a nucleophilic attack on the boron atom. rsc.org Factors influencing the rate include steric hindrance around the boron atom and the electronic effects of the substituents. For instance, borate esters with larger, bulkier alcohol groups tend to hydrolyze more slowly. rsc.org While it is established that N→B coordination enhances stability, quantitative kinetic data, such as hydrolysis rate constants or half-life values under various pH and temperature conditions for this compound, are not available.

No specific kinetic data for this compound is available to generate a data table.

Oxidative Degradation Mechanisms and Kinetics

Boron-containing compounds, including borate esters, are known to possess good oxidative stability and can function as antioxidants, particularly in lubricant applications. agroparistech.fr The proposed antioxidant mechanism for some borate esters involves acting as chain-breaking inhibitors by reacting with and neutralizing peroxy radicals, thus terminating the autoxidation chain reaction. agroparistech.fr The intramolecular N→B bond in diethanolamine boronic esters is reported to stabilize the boron atom against atmospheric oxidation.

The specific pathways and kinetics of the oxidative degradation of 2,2'-(m-tolylimino)diethanol borate ester have not been specifically studied or reported. The degradation products would likely result from the cleavage of the B-O bonds and potential oxidation of the tolyl and ethanolamine (B43304) moieties, but detailed mechanistic studies are lacking.

No specific kinetic data for the oxidative degradation of this compound is available to generate a data table.

Photodegradation Kinetics and Pathways

The study of the photochemistry of organoboron compounds is an active field of research. The irradiation of some arylboron compounds with UV light can lead to the homolytic cleavage of the C-B or B-O bonds, generating radical intermediates. acs.org For instance, the photolysis of certain arylboronic acids is proposed to involve the formation of aryl and boroxyl radicals.

There is a general lack of specific information regarding the photodegradation of N-substituted diethanolamine borate esters. It can be hypothesized that photodegradation of this compound could be initiated by the absorption of UV radiation by the aromatic tolyl group, potentially leading to radical-mediated degradation pathways. However, no studies detailing the photodegradation kinetics, quantum yields, or identification of photoproducts for this specific compound are present in the available literature.

No specific kinetic data for the photodegradation of this compound is available to generate a data table.

Environmental Fate and Transport Dynamics of Einecs 297 396 2

Environmental Distribution and Partitioning Behavior

Air-Water Partitioning

The tendency of a chemical to partition between air and water is described by the Henry's Law constant (Kₐw). This value is critical for assessing the potential for a substance to be transported in the atmosphere. ladwp.com For Triethanolamine borate (B1201080), specific experimental or estimated values for its air-water partition coefficient are not available in the reviewed literature. aksci.com Generally, compounds with high water solubility and low vapor pressure tend to have low Kₐw values, indicating they are less likely to volatilize from water into the air. Triethanolamine borate is noted to be water-soluble. chemicalbook.comsigmaaldrich.com

Soil-Water and Sediment-Water Partitioning

The distribution of a chemical between water and solid phases like soil or sediment is quantified by the partition coefficient (Kd) or the organic carbon-water partition coefficient (Koc). epa.govskb.com These coefficients indicate a substance's mobility in soil and its tendency to accumulate in sediments. skb.com For Triethanolamine borate, specific data regarding its soil-water and sediment-water partitioning coefficients are not available. aksci.com The mobility of the compound in soil is currently unknown. aksci.com

Biotic Degradation Processes of the Borate Ester Compound

Biotic degradation is a key process that determines the persistence of a chemical in the environment. Studies have investigated the biodegradation of both the parent compound, triethanolamine, and related amine borate esters under various conditions.

Aerobic Biodegradation Studies

Under aerobic conditions, the parent compound triethanolamine has been shown to biodegrade rapidly. Studies conducted in various environmental matrices demonstrated significant degradation over short periods.

Table 1: Aerobic Biodegradation Half-life of Triethanolamine

Environmental Matrix Initial Concentration Half-life
Activated Sludge 818 mg/L 0.02 - 0.10 days
Sandy Loam Soil 1.4 - 2,000 mg/kg 0.5 - 1.8 days
River Water 99 - 489 µg/L 1.2 ± 0.5 days

Data sourced from a study on the biodegradation of (14C)triethanolamine. documentsdelivered.com

Research on amine borates specifically has shown that the triethanolamine (TEA) borate ester can be utilized by certain bacteria as a substrate for growth. In one study, bacterial strains isolated from contaminated metal-working fluids were capable of growing on TEA-borate. nih.gov The degradation process yielded breakdown products including lower ethanolamines, glycolaldehyde, acetaldehyde, and ammonia. nih.gov

Anaerobic Biotransformation Pathways

Under anaerobic conditions, the transformation of the triethanolamine component of the borate ester has been documented. A strictly anaerobic, gram-positive bacterium, Acetobacterium strain LuTria3, was found to convert triethanolamine into acetate and ammonia. uni-konstanz.de The proposed mechanism involves a radical-based reaction, analogous to the conversion of 2-phenoxyethanol, where a hydrogen atom is shifted, leading to the formation of acetate. uni-konstanz.de This suggests a potential pathway for the degradation of the triethanolamine moiety of Einecs 297-396-2 in anoxic environments.

Microbial Communities Involved in Degradation

Several bacterial genera have been identified with the capacity to degrade amine borates, including Triethanolamine borate.

Aerobic Bacteria : Four bacterial strains isolated from contaminated metal-working fluids were shown to utilize borate derivatives of monoethanolamine, diethanolamine (B148213), and triethanolamine. These were tentatively identified as strains of Aeromonas, Pseudomonas, Flavobacterium, and Bacillus. nih.gov Two specific isolates, AV1 (Flavobacterium) and CL1 (Bacillus), demonstrated the ability to grow on each of the borate esters tested, including TEA-borate. nih.gov

Anaerobic Bacteria : A strain of Acetobacterium (LuTria3) has been shown to be responsible for the fermentative degradation of triethanolamine under anaerobic conditions. uni-konstanz.de

Table 2: Microbial Genera Implicated in Amine Borate Degradation

Genus Degradation Condition Compound(s) Degraded
Aeromonas Aerobic Triethanolamine borate
Pseudomonas Aerobic Triethanolamine borate
Flavobacterium Aerobic Triethanolamine borate
Bacillus Aerobic Triethanolamine borate

Abiotic Transformation Processes in Environmental Media

The fungicide Fludioxonil, identified by Einecs number 297-396-2, is subject to several abiotic transformation processes in the environment that influence its persistence and fate. These processes primarily include photolytic degradation, hydrolysis, and oxidation by environmental radicals.

Photolytic Degradation in Aqueous and Atmospheric Phases

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of Fludioxonil in the environment, particularly in aqueous systems and on soil surfaces. The rate and extent of this degradation are influenced by factors such as the presence of sensitizing substances, light intensity, and the specific environmental matrix.

In aqueous solutions, the photolytic half-life of Fludioxonil can vary. Experimental studies using xenon arc light, which simulates summer sunlight, have determined the photolytic half-life to be approximately 8.7 to 9.9 days at 25°C in sterile aqueous solutions buffered to pH 7 fao.org. Another study suggests that in sunlit near-surface waters, the half-life can be less than 2 days fao.org. This relatively rapid degradation in water is a key factor in its environmental persistence. On soil surfaces, the photodegradation half-life of Fludioxonil has been reported to be as short as 1.6 days nih.gov.

The process of photolysis can lead to the formation of various transformation products. One major photoproduct identified is 2-(2,2-difluorobenzo[d] fao.orgnih.govdioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile nih.gov. Other photolysis transformation products that have been identified include CGA265378 and SYN545245.

Hydrolysis in Natural Waters

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many pesticides, hydrolysis can be a major degradation pathway. However, Fludioxonil is notably stable to hydrolysis under typical environmental conditions.

Studies have shown no significant degradation of Fludioxonil in aqueous solutions at pH levels of 5, 7, and 9 over a period of 32 days at 25°C fao.org. This stability across a range of environmentally relevant pH values indicates that hydrolysis is not a significant abiotic transformation process for this compound in natural waters. This lack of hydrolytic degradation contributes to its persistence in aquatic environments in the absence of light.

Oxidation by Environmental Radicals

Oxidation by environmental radicals, such as the hydroxyl radical (•OH), is a key abiotic transformation process for Fludioxonil, particularly in the atmosphere and in sunlit surface waters where these highly reactive species are generated.

The reaction of Fludioxonil with hydroxyl radicals is rapid. The rate constant for the reaction between Fludioxonil and •OH has been determined, which contributes to its degradation in environments where these radicals are present acs.org. In the atmosphere, this reaction is expected to be a primary removal mechanism. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 2 to 4 hours, assuming a 12-hour day and a typical hydroxyl radical concentration fao.org.

Environmental Persistence and Mobility of Transformation Products

The environmental fate of Fludioxonil is not solely determined by the persistence and mobility of the parent compound but also by the characteristics of its transformation products. The degradation of Fludioxonil through processes like photolysis and oxidation leads to the formation of several metabolites, which can have their own distinct environmental behavior.

Several major transformation products of Fludioxonil have been identified, including CGA 192155 (2,2-difluoro-benzo(1,3)dioxol-4-carboxylic acid), CGA 339833 (3-carbamoyl-2-cyano-3-(2,2-difluoro-benzo(1,3)dioxol-4-yl)-oxirane-2-carboxylic acid), CGA 265378 (4-(2,2-difluoro-benzo fao.orgnih.govdioxol-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile), and SYN545245. These metabolites are primarily formed through the oxidation of the pyrrole ring of the Fludioxonil molecule.

While the parent compound Fludioxonil is considered to have low to no mobility in soil, some of its transformation products exhibit different characteristics. For instance, reports indicate that the metabolites CGA 192155 and CGA 339833 have very high mobility in soil. Similarly, the photolysis product CGA 265378 is described as being highly mobile. This increased mobility suggests a higher potential for these transformation products to leach into groundwater compared to the parent compound.

Detailed quantitative data on the persistence (e.g., half-lives) and specific mobility parameters (e.g., Koc values) for each of these individual transformation products are not extensively available in the reviewed literature. However, their formation and potential for movement within the environment are critical considerations in a comprehensive assessment of the environmental impact of Fludioxonil. The persistence of these metabolites will depend on their susceptibility to further degradation, which can be influenced by microbial activity and further abiotic processes.

Sorption and Desorption Behavior in Various Environmental Matrices

The sorption and desorption characteristics of Fludioxonil are crucial in determining its mobility and bioavailability in the environment. Sorption refers to the binding of a chemical to solid particles, such as soil or sediment, while desorption is the release of the sorbed chemical back into the surrounding solution.

Fludioxonil generally exhibits strong sorption to soil and sediment, which limits its mobility. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of sorption. For Fludioxonil, Koc values have been reported to range from 991 to 5785, indicating low to no mobility in soil. This strong binding is a significant factor in its retention in the upper soil layers and its low potential for leaching into groundwater.

The sorption of Fludioxonil is influenced by the properties of the environmental matrix, particularly the organic matter content. Soils with higher organic matter content tend to exhibit stronger sorption of Fludioxonil. The Freundlich adsorption coefficient (Kf), which describes the adsorption capacity, is another important parameter.

Desorption studies indicate that the release of sorbed Fludioxonil back into the water phase can be limited, suggesting that a portion of the compound can become tightly bound to soil and sediment particles. This hysteresis in sorption-desorption processes can affect the long-term persistence and bioavailability of Fludioxonil in the environment. The strong sorption to suspended solids and sediment is a primary reason for its accumulation in these compartments in aquatic systems.

Advanced Applications and Technological Contributions of the Borate Ester Compound

Applications in Polymer Science and Technology

The integration of borate (B1201080) esters into polymer systems has led to the development of materials with enhanced processing capabilities, performance characteristics, and novel functionalities.

Beyond conventional epoxy systems, the unique chemistry of borate esters has been leveraged in a variety of other advanced polymers. The formation of dynamic covalent bonds between boronic acids or borate esters and diols is a cornerstone of this versatility. rsc.orgresearchgate.net This chemistry allows for the creation of "smart" materials that can respond to external stimuli. researchgate.netcaf.ac.cn

Prominent examples include:

Self-Healing Polymers and Hydrogels: Borate ester cross-links can break and reform, enabling materials to autonomously repair damage. rsc.orgresearchgate.net This property is driven by the reversible nature of the boronic ester bond, which can undergo exchange reactions. rsc.org

Vitrimers: These materials represent a novel class of polymers that behave like traditional thermosets at operating temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures. mdpi.com Epoxy networks cross-linked with borate esters exhibit these adaptive properties, allowing for reprocessing, welding, and self-healing. researchgate.netx-mol.net

Polymer Electrolytes: Polymeric borate esters, synthesized through condensation reactions of boric acid and organic diols, are being investigated as additives to improve the stability and performance of lithium-ion batteries. acs.org

3D-Printed Scaffolds: In biomedical engineering, photopolymers containing boronic esters are used for 3D printing. These materials offer excellent mechanical properties and can be designed to degrade under specific physiological conditions, making them suitable for tissue engineering scaffolds. acs.org

Mechanisms of Action in Specific Industrial Processes

The functionality of borate esters in industrial processes, especially in polymer curing and reprocessing, is rooted in the dynamic nature of the boron-oxygen (B-O) bond.

In epoxy curing, certain borate compounds act as latent catalysts. For instance, a boron trifluoride-amine complex is a Lewis acid that can initiate the cationic polymerization of epoxy groups. threebond.co.jp The complex is stable at room temperature but releases the potent Lewis acid (BF₃) upon heating, which then rapidly promotes the cross-linking reaction. threebond.co.jp

Research into Novel Application Areas for Einecs 297-396-2

Assuming the query intended to explore novel applications for borate ester compounds, current research is highly active and expansive. Key emerging areas include:

Recyclable and Reprocessable Composites: Researchers are developing thermadapt (thermoset-adaptive) epoxy resins based on borate ester crosslinking for use in carbon fiber composites. researchgate.netx-mol.net This innovation addresses the challenge of recycling traditional thermoset composites by creating strong, lightweight materials that can be re-molded and repaired, promoting a circular economy for high-performance materials. mdpi.comx-mol.net

Biomedical Materials and Drug Delivery: The ability of boronic acids to form reversible bonds with diols is being exploited for biomedical applications. Phenylboronic acid-functionalized nanoparticles are being designed for targeted drug delivery, as they can selectively bind to sialic acid groups that are often overexpressed on tumor cells. nih.gov Furthermore, borate ester chemistry is used to create injectable, self-healing hydrogels for tissue repair and controlled drug release. researchgate.net

Advanced Sensors: Because the formation of boronic esters is often dependent on pH or the presence of specific molecules like saccharides, polymers containing these functional groups are being developed as chemical sensors. rsc.orgcaf.ac.cn

Flame Retardants: Certain phosphaphenanthrene-containing borate esters are being developed as latent hardeners for epoxy resins that also impart significant flame retardancy, creating multifunctional additives for electronics and other applications requiring high safety standards. researchgate.net

Impact on Material Properties and Performance

The incorporation of borate compounds into polymer matrices, particularly epoxy resins, can have a profound impact on the final material's properties. The specific effects depend on the type of borate used, its concentration, and the base polymer system.

Research has demonstrated significant improvements in both mechanical and thermal properties. For example, a study on epoxy nanocomposites showed that the addition of zinc borate (ZB) and nano silica (B1680970) (NS) substantially enhanced toughness and thermal stability. acs.org The addition of 5 wt% zinc borate alone increased the impact strength of the epoxy film by 50% and raised the glass transition temperature (Tg), a measure of thermal stability, from 52 °C to 71 °C. acs.org When combined with 1 wt% nano silica, the impact strength increased by a remarkable 137.5%, and the Tg rose to 82 °C. acs.org

These enhancements are often attributed to the formation of a robust, three-dimensional cross-linked network and good dispersion of the additives within the epoxy matrix. acs.org In vitrimers, the dynamic borate ester cross-links provide a unique combination of high mechanical strength, characteristic of thermosets, with the reprocessability of thermoplastics. x-mol.net

The table below summarizes findings on the effect of zinc borate (ZB) and nano silica (NS) on the properties of an epoxy polymer. acs.org

Material Composition Impact Strength Improvement (%) Glass Transition Temperature (Tg) (°C)
Epoxy Resin (Control)0%52 °C
Epoxy + 5 wt% ZB50%71 °C
Epoxy + 5 wt% ZB + 1 wt% NS137.5%82 °C

Computational Chemistry and in Silico Modeling of Einecs 297 396 2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, which governs chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine properties and reactivity. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like diepoxides. researchgate.net

DFT studies on epoxy systems provide crucial mechanistic insights. For instance, calculations can model the energetics of curing reactions, such as the ring-opening of the epoxide by an amine hardener. acs.org By mapping the potential energy surface, researchers can identify transition states and determine activation barriers, clarifying the reaction pathway. researchgate.net

A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of chemical reactivity. acs.org In a molecule like 1,4-Bis(2,3-epoxypropoxy)benzene, the HOMO and LUMO are typically localized around the oxirane (epoxide) rings and aromatic core, indicating these are the primary sites for electrophilic and nucleophilic attack. acs.org The energy gap between the HOMO and LUMO is a predictor of the molecule's stability and excitability. nih.gov

DFT is also employed to calculate Bond Dissociation Energies (BDE), which are vital for understanding the thermal stability of the resulting polymer network. nih.gov By identifying the weakest bonds, DFT can predict the initiation sites for thermal degradation.

Table 1: Representative DFT-Calculated Parameters for Epoxy Systems

Parameter Significance in Epoxy Systems Typical Findings from DFT Studies
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. The epoxide and aromatic moieties are the primary contributors to the frontier orbitals. acs.org
Bond Dissociation Energy (BDE) Predicts thermal stability by identifying the weakest chemical bonds. The C-N and C-O bonds formed during curing are critical, as are the inherent bonds of the monomer. nih.gov
Reaction Energy Barrier (Ea) Determines the kinetics of the curing reaction. Stepwise reaction pathways are often favored over concerted mechanisms for amine-epoxy additions. acs.org

| Atomic Charges | Reveals sites susceptible to nucleophilic or electrophilic attack. | The terminal carbon of the epoxy ring is identified as a primary site for nucleophilic attack by curing agents. acs.org |

This table is illustrative, based on general findings for epoxy resin systems studied with DFT.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy but are computationally more demanding than DFT. researchgate.netnih.gov

For a molecule like 1,4-Bis(2,3-epoxypropoxy)benzene, ab initio calculations can provide highly accurate predictions of molecular properties, serving as a benchmark for other methods. These properties include:

Optimized Molecular Geometry: Determining precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the molecular structure.

Electronic Properties: Providing accurate values for dipole moments and polarizability, which influence the dielectric properties of the resulting polymer. researchgate.net

While applying these methods to a large, cross-linked polymer system is often computationally prohibitive, they are invaluable for studying the monomer and its initial reactions with a curing agent, providing a foundational understanding of the system's behavior. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. mdpi.com For epoxy resins, MD is a cornerstone of computational analysis, used to bridge the gap between the single-molecule quantum level and the bulk properties of the final material. nih.govresearchgate.net

MD simulations are particularly effective for:

Simulating the Curing Process: By defining reactive force fields, MD can model the formation of covalent bonds between the diepoxide monomer and hardener molecules, simulating the growth of the cross-linked polymer network.

Predicting Thermomechanical Properties: Once the cross-linked structure is formed, MD can be used to calculate key material properties. By simulating the system's response to changes in temperature or applied stress, properties like the glass transition temperature (Tg), coefficient of thermal expansion (CTE), density, and mechanical moduli (e.g., Young's modulus) can be predicted. rsc.org

Table 2: Material Properties of Epoxy Resins Predicted by Molecular Dynamics (MD) Simulations

Property Description Method of Calculation in MD
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Determined by analyzing the change in density or specific volume as a function of temperature. rsc.org
Coefficient of Thermal Expansion (CTE) Measures the fractional change in volume per degree of temperature change. Calculated from the slope of the volume-temperature plot below and above Tg. rsc.org
Density Mass per unit volume of the cured resin. Calculated from the total mass of atoms in the simulation cell and the cell's equilibrated volume. nih.gov

| Young's Modulus | A measure of the material's stiffness under tensile stress. | Determined by applying a small strain to the simulation cell and measuring the resulting stress. rsc.org |

This table summarizes common outputs from MD simulations of epoxy systems, as reported in the literature. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific property, such as its biological activity or environmental fate. ecetoc.orgnih.gov This approach is essential for assessing the potential environmental impact of chemicals in a cost-effective and efficient manner, reducing the need for extensive animal testing. researchgate.net

For components of epoxy resins like 1,4-Bis(2,3-epoxypropoxy)benzene and related oligomers, QSAR can be used to predict key environmental endpoints:

Biodegradability: Predicting how readily the substance will be broken down by microorganisms in the environment.

Bioconcentration Factor (BCF): Estimating the potential for the chemical to accumulate in aquatic organisms.

Ecotoxicity: Assessing the potential harm to environmental species, such as fish or daphnia. A QSAR study has been developed for the acute toxicity of some epoxy compounds to guppies. ecetoc.org

QSAR models are built by calculating molecular descriptors (numerical representations of chemical structure) and using statistical methods to find a mathematical relationship with an experimentally measured endpoint. ecetoc.org For epoxy compounds, relevant descriptors might include molecular weight, logP (octanol-water partition coefficient), and descriptors related to the reactivity of the epoxide ring. The predictive power of a QSAR model depends heavily on the quality of the training data and its applicability domain, which defines the types of chemicals for which the model is reliable. ecetoc.org

Application of Machine Learning Algorithms in Chemical System Understanding

Machine learning (ML), a subset of artificial intelligence, is revolutionizing materials science by enabling the rapid prediction of material properties and the discovery of new materials. researchgate.net In the field of epoxy resins, ML models are increasingly used to accelerate the design and optimization process. rsc.org

Typically, ML models are trained on large datasets generated from either experiments or high-throughput computational simulations, such as MD. nih.gov Once trained, these models can predict the properties of new, untested epoxy formulations almost instantly. This data-driven approach allows for the efficient screening of vast chemical spaces of different epoxy and hardener combinations. rsc.org

Key applications include:

Property Prediction: ML models, such as artificial neural networks (ANN) or gradient boosting algorithms (e.g., XGBoost), can accurately predict thermomechanical properties like Tg, CTE, and Young's modulus based on the chemical structures of the monomers. nih.govrsc.org

Formulation Optimization: By using techniques like Bayesian optimization, ML can guide the experimental process, suggesting the most promising formulations to achieve a desired set of properties while minimizing the number of resource-intensive trials. acs.org

Insight into Structure-Property Relationships: Analyzing trained ML models can reveal which molecular features or descriptors have the most significant impact on a given property, providing valuable chemical intuition to guide the design of new, high-performance resins. rsc.org

Table 3: Performance of a Machine Learning Model for Epoxy Property Prediction

Property Correlation Coefficient (R²)
Density 0.986
Glass Transition Temperature (Tg) 0.941
Coefficient of Thermal Expansion (CTE) 0.835

Data adapted from a study using an artificial neural network (ANN) model trained on MD simulation data. nih.gov

Predictive Modeling of Synthetic Routes and Reaction Outcomes

The synthesis of complex molecules like diepoxides traditionally relies on chemists' expertise and experimental trial-and-error. However, computational tools are emerging to streamline this process. Computer-Aided Synthesis Planning (CASP) leverages algorithms and machine learning to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. nih.gov

For a target like 1,4-Bis(2,3-epoxypropoxy)benzene, these tools can:

Propose Synthetic Pathways: AI models, often trained on vast databases of known chemical reactions, can suggest multiple potential routes for its synthesis. A common route involves the reaction of a diol (hydroquinone) with an epihalohydrin (epichlorohydrin).

Predict Reaction Success: ML models can be trained to predict the likelihood of a reaction's success or its potential yield under specific conditions.

Optimize Reaction Conditions: By analyzing reaction data, these models can suggest optimal temperatures, solvents, and catalysts to maximize product yield and minimize byproducts.

These predictive models help chemists design more efficient, cost-effective, and sustainable synthetic strategies, accelerating the development of new materials. nih.gov

Regulatory Science and Chemical Management Frameworks for the Borate Ester Compound Non Safety Focused

Inventory Listing and Registration Status within Global Chemical Regulations

A critical aspect of chemical management is the inclusion of substances in national chemical inventories. These inventories serve as a foundational list of chemicals that are legally permitted for commerce or use within a specific country or region. Any substance not on the inventory is typically considered "new" and requires notification and assessment before it can be introduced.

The registration status of Ethanol, 2,2'-oxybis-, borate (B1201080) (CAS No. 94442-30-9) varies across different jurisdictions. Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, this substance is registered and is manufactured in or imported into the European Economic Area at a volume of ≥ 100 to < 1 000 tonnes per year. europa.eu

Globally, its status on various chemical inventories is a key indicator of its commercial presence. The table below summarizes its listing on several major international inventories.

InventoryJurisdictionStatus
EINECS (European Inventory of Existing Commercial Chemical Substances)European UnionListed (No. 297-396-2)
TSCA (Toxic Substances Control Act)United StatesListed and Active fishersci.com
NDSL (Non-Domestic Substances List)CanadaListed scbt.com
AICS (Australian Inventory of Industrial Chemicals)AustraliaListed
IECSC (Inventory of Existing Chemical Substances in China)ChinaListed
ENCS (Japanese Existing and New Chemical Substances Inventory)JapanListed
KECL (Korea Existing Chemicals List)South KoreaListed
PICCS (Philippine Inventory of Chemicals and Chemical Substances)PhilippinesListed
NZIoC (New Zealand Inventory of Chemicals)New ZealandListed
TCSI (Taiwan Chemical Substance Inventory)TaiwanListed

Regulatory Classification based on Structural Properties and Use Categories

Regulatory classification of a chemical is determined by its intrinsic properties and its intended use. Structurally, Ethanol, 2,2'-oxybis-, borate is an organoboron ester. Borate esters are known to hydrolyze rapidly in the presence of water, breaking down into boric acid and the corresponding alcohol—in this case, diethylene glycol. epa.govregulations.gov This hydrolysis is a key factor in assessing its environmental behavior.

The use categories of this compound are diverse. According to information provided in REACH registrations, it is used at industrial sites and in manufacturing. europa.eu Specific applications include its use in washing and cleaning products, metal surface treatment products, textile treatment products and dyes, polymers, pH regulators, and water treatment products. europa.eu Borate esters, in general, are utilized in industrial fluids like lubricants, where they form resilient films on metal surfaces, enhancing load capacity and providing anti-wear and anti-oxidant properties. europa.eu

Data Requirements and Reporting for Non-Hazardous Substance Attributes (e.g., REACH non-isolated intermediates)

Chemical regulations like REACH have specific data requirements for registration, which vary based on the production volume and the substance's classification. europa.eu For substances used as intermediates, the requirements can be reduced if certain conditions are met. An intermediate is a substance manufactured for and consumed in or used for chemical processing to be transformed into another substance. cirs-group.comceprasrl.it

REACH distinguishes between three types of intermediates:

Non-isolated intermediates: These are exempt from registration as they are not intentionally removed from the synthesis equipment. ceprasrl.itcirs-reach.comistas.net

On-site isolated intermediates: These are produced and used on the same site.

Transported isolated intermediates: These are transported between different sites.

For on-site and transported isolated intermediates, registrants may provide a reduced set of information if they can confirm that the substance is manufactured and used under "strictly controlled conditions" (SCC). cirs-group.comceprasrl.itcirs-reach.comistas.net Even with reduced requirements, the registration dossier must include all available information on the substance's intrinsic properties. istas.net The registrant must provide a brief description of use, details of risk management measures, and the identity and classification of the intermediate. ceprasrl.itcirs-reach.com A chemical safety report (CSR) is mandatory for substances registered in quantities of 10 tonnes or more per year. europa.eu

Methodological Advancements in Environmental Fate Assessment for Regulatory Purposes

The environmental fate of a chemical—what happens to it when released into the environment—is a critical component of regulatory assessment. For borate esters, a primary environmental fate process is hydrolysis. epa.govregulations.gov Studies on similar compounds indicate that they rapidly convert to boric acid and their corresponding glycols in the presence of water. epa.govregulations.gov Boric acid is the most stable form of boron in the environment. regulations.govindustrialchemicals.gov.au

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) are continuously working to improve assessment methods. This includes the development of strategies to better evaluate polymers and complex substances. epa.govnih.gov

There is a significant global effort to reduce, refine, and replace (the "3Rs") the use of vertebrate animals in testing. wikipedia.org This has led to the development and validation of New Approach Methodologies (NAMs), which include in vitro (cell-based), in chemico (non-biological), and in silico (computer-based) methods. epa.govwikipedia.org

For assessing environmental behavior, these alternatives are becoming increasingly important.

In silico models , such as Quantitative Structure-Activity Relationship (QSAR) models, can predict properties like biodegradability and bioaccumulation based on a chemical's structure. epa.gov

In vitro methods can be used to study metabolic pathways. For example, fungi like Cunninghamella elegans can serve as a model for mammalian drug metabolism. wikipedia.org

Read-across approaches use data from structurally similar chemicals to predict the properties of a substance with limited data. epa.gov

These methods are crucial for substances like polymers, where traditional testing can be challenging. epa.gov The EPA's strategic plan under the Toxic Substances Control Act (TSCA) explicitly aims to promote the use of NAMs for evaluating chemical fate and hazard. epa.gov

International Chemical Management Policies Relevant to Poly(oxyethylene) Borate Esters

Beyond national or regional regulations like REACH and TSCA, international policies guide the sound management of chemicals. The Strategic Approach to International Chemicals Management (SAICM) is a key policy framework aimed at ensuring chemicals are produced and used in ways that minimize significant adverse impacts on health and the environment. saicm.orgchemicalsframework.org

For specific classes of chemicals, international cooperation is also vital. The Organisation for Economic Co-operation and Development (OECD) plays a significant role in harmonizing chemical testing and assessment methods. This work is essential for ensuring that data generated in one country can be accepted in another, reducing duplicative testing and facilitating trade.

Policies related to polymers and their constituents are also evolving. diva-portal.org Given that poly(oxyethylene) borate esters can be used in polymer production, they fall under the purview of broader chemical management strategies that address the entire lifecycle of plastics and other polymeric materials. europa.eunih.gov Additionally, regulations in various jurisdictions, such as Canada, have specific provisions for polymers containing boron, indicating a targeted regulatory interest in this class of substances. canada.cacanada.ca

Q & A

Basic Research Questions

Q. How can experimental protocols for synthesizing and characterizing Einecs 297-396-2 be designed to ensure reproducibility?

  • Methodological Answer : Begin by reviewing established synthesis procedures for structurally similar compounds. Use peer-reviewed literature to identify validated techniques (e.g., NMR, HPLC, mass spectrometry) for purity and structural confirmation. Document reagent sources, reaction conditions (temperature, catalysts), and purification steps in detail. Cross-reference with , which emphasizes reproducibility through explicit experimental descriptions and verification of known compounds via cited literature . For novel synthesis routes, include step-by-step validation using spectral data and comparative analysis with existing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.